molecular formula C12H10O5 B11873998 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid CAS No. 4281-14-5

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid

Cat. No.: B11873998
CAS No.: 4281-14-5
M. Wt: 234.20 g/mol
InChI Key: PZHBPMBRALTHEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-8-yl with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane, and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to bind to proteins and alter their function, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid stands out due to its unique methoxy group at the 7th position, which imparts distinct chemical and biological properties.

Properties

CAS No.

4281-14-5

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C12H10O5/c1-16-9-4-2-7-3-5-11(15)17-12(7)8(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI Key

PZHBPMBRALTHEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)CC(=O)O

Origin of Product

United States

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